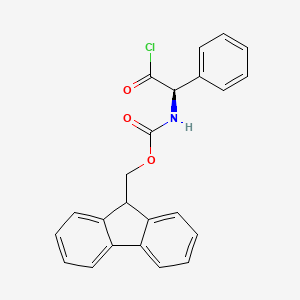

Fmoc-D-Phg-Cl

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H18ClNO3 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |

InChI Key |

OOKPLZJDPAOXFM-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Fmoc D Phg Cl in Peptide Bond Formation Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while one end is anchored to a solid support. Fmoc-D-Phg-Cl serves as a key building block in this process for the introduction of D-phenylglycine residues. The use of an acid chloride, such as this compound, provides a highly reactive acylating agent for peptide bond formation. core.ac.ukstudysmarter.co.uk

Fmoc/tBu Orthogonal Protection Strategy

The most widely adopted strategy in SPPS is the Fmoc/tBu orthogonal protection scheme. iris-biotech.de This strategy employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of reactive side chains. iris-biotech.denih.gov

The orthogonality of this system is crucial; the Fmoc group can be selectively removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in a suitable solvent, without affecting the tBu-based side-chain protecting groups. iris-biotech.deacs.org Conversely, the side-chain protecting groups and the linkage to the solid support are cleaved simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deacs.org this compound fits seamlessly into this strategy, with its Fmoc group providing the necessary temporary N-α-protection. iris-biotech.deadvancedchemtech.com

The selection of protecting groups is critical to prevent unwanted side reactions and to allow for the specific modification of the peptide chain. sigmaaldrich.com The Fmoc/tBu strategy is favored for its mild deprotection conditions for the α-amino group, which preserves the integrity of the growing peptide chain and acid-sensitive linkages. nih.govacs.org

Table 1: Key Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Abbreviation | Lability | Purpose |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) | Temporary Nα-amino group protection |

| tert-Butyl | tBu | Acid-labile (e.g., TFA) | Permanent side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) iris-biotech.de |

| Trityl | Trt | Acid-labile (e.g., TFA) | Permanent side-chain protection (e.g., for Asn, Gln, Cys, His) iris-biotech.de |

Coupling Efficiency and Reaction Kinetics with this compound

The efficiency of the coupling reaction is paramount for the successful synthesis of long or complex peptides. The use of Fmoc-amino acid chlorides, like this compound, is considered for its high reactivity, which can be advantageous, especially in "difficult" couplings involving sterically hindered amino acids. core.ac.uk

While Fmoc-amino acid chlorides are themselves activated species, coupling additives and reagents are often employed to facilitate efficient peptide bond formation and minimize side reactions, particularly racemization. core.ac.ukpeptide.com The choice of coupling reagent is a critical factor for success in peptide synthesis. bachem.com

Uronium/Aminium Salts (HCTU, HATU, HBTU): These are highly efficient coupling reagents widely used in SPPS. peptide.com For instance, O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate (B91526) (HCTU) is known for promoting fast and efficient couplings. thaiscience.info O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often preferred for its rapid reaction rates and ability to suppress epimerization. peptide.com However, it is important to note that N-Fmoc-D-phenylglycine can be prone to racemization under standard HATU/DIPEA coupling conditions. peptide.com The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also a common practice to ensure high coupling yields and minimize racemization. peptide.comthaiscience.info

Carbodiimides (DCC/HOBt): The combination of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), with an additive like HOBt has been a long-standing method in peptide synthesis. peptide.combachem.com The carbodiimide activates the carboxylic acid, and HOBt is added to form an active ester intermediate, which helps to reduce the risk of racemization during the coupling step. core.ac.ukpeptide.com In solid-phase synthesis, N,N'-diisopropylcarbodiimide (DIC) is often preferred over DCC because its urea (B33335) byproduct is more soluble and easier to wash away. peptide.comthaiscience.info

Novel Reagents (TBDMS-OBt, KOBt): Research has led to the development of other reagents to facilitate the coupling of Fmoc-amino acid chlorides. The potassium salt of 1-hydroxybenzotriazole (KOBt) can mediate the coupling reaction in an organic medium without the need for an additional base. researchgate.netdntb.gov.ua This method is described as fast and racemization-free. researchgate.net Similarly, 1-(t-butyldimethylsilyloxy)benzotriazole (TBDMS-OBt) has been used for the coupling of Fmoc-amino acid chlorides, also proceeding without the addition of a base and resulting in fast, racemization-free couplings. researchgate.net

Table 2: Overview of Coupling Reagents Used with Fmoc-Amino Acid Derivatives

| Reagent Class | Examples | General Application Notes |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency; HATU is particularly effective at suppressing racemization. peptide.com Standard HATU conditions can cause racemization with Fmoc-D-Phg-OH. peptide.com |

| Carbodiimides | DCC, DIC | Often used with additives like HOBt or HOAt to minimize racemization. peptide.combachem.com DIC is preferred for SPPS due to the solubility of its byproduct. thaiscience.info |

| Benzotriazole Salts | KOBt, TBDMS-OBt | Mediate coupling of Fmoc-amino acid chlorides without an added base, offering a fast and racemization-free method. researchgate.net |

The fundamental reaction for forming a peptide bond is a nucleophilic acyl substitution. libretexts.org When using an acyl chloride like this compound, the process is generally more straightforward and higher-yielding compared to using a carboxylic acid directly due to the increased electrophilicity of the carbonyl carbon. studysmarter.co.ukfishersci.co.uk

The mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the free amine (the N-terminus of the growing peptide chain on the resin) on the electrophilic carbonyl carbon of the acyl chloride. youtube.comchemguide.co.uk This initial addition forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of the chloride ion as a leaving group. youtube.comchemguide.co.uk A base, which can be the amine reactant itself or an added non-nucleophilic base, then removes a proton from the nitrogen, yielding the neutral amide (peptide) bond and completing the reaction. chemguide.co.uk

Optimizing coupling conditions is crucial to maximize yield and purity. This involves adjusting parameters such as reaction time and the solvent system used.

Reaction Time: The high reactivity of acyl chlorides generally allows for rapid coupling times. core.ac.uk For instance, under HOBt/DIEA conditions, coupling with Fmoc-amino acid chlorides can be highly efficient within just one minute. core.ac.uk However, for sterically hindered residues or in cases of peptide aggregation, extended coupling times or double coupling cycles may be necessary to drive the reaction to completion. chempep.comnih.gov

Solvent Systems: The choice of solvent is critical as it must effectively swell the solid-phase resin and solubilize the reactants. N,N-dimethylformamide (DMF) is the most commonly used solvent in Fmoc-SPPS. embrapa.br However, other solvents or solvent mixtures, such as dichloromethane (B109758) (DCM)/DMF, can also be employed. fishersci.co.ukchempep.com The solvent system can influence reaction kinetics and the solubility of both reactants and byproducts. Recent research has explored greener solvent alternatives to DMF, with some studies identifying that less polar solvent mixtures can be effective for coupling reactions. researchgate.netchemrxiv.org

Mechanistic Aspects of Amide Bond Formation

N-Alpha-Fmoc Deprotection in SPPS

Following each successful coupling step, the temporary N-α-Fmoc protecting group must be removed to expose the amine for the next coupling cycle. This deprotection is a critical step in the iterative process of SPPS. embrapa.br

The removal of the Fmoc group is achieved via a base-catalyzed β-elimination mechanism. chempep.com A secondary amine, most commonly a 20% solution of piperidine in DMF, is used as the deprotection reagent. iris-biotech.deuci.edu The base abstracts the acidic proton on the fluorenyl ring system of the Fmoc group. embrapa.br This initiates an elimination reaction that cleaves the carbamate (B1207046) bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. chempep.comembrapa.br The dibenzofulvene is subsequently scavenged by the secondary amine to prevent side reactions. researchgate.net

While effective, the deprotection step can be a source of side reactions, including racemization, particularly for sensitive amino acids like phenylglycine. researchgate.netmdpi.comluxembourg-bio.com Studies have shown that racemization of phenylglycine can occur during Fmoc-group removal. researchgate.net Therefore, the conditions for deprotection, such as the choice of base and reaction time, must be carefully controlled. Alternatives to piperidine, such as 4-methylpiperidine, DBU, or pyrrolidine (B122466), have been investigated to optimize deprotection efficiency and minimize side reactions. embrapa.brresearchgate.netacs.org

Base-Labile Nature of Fmoc Group and Deprotection Reagents (e.g., Piperidine, Piperazine (B1678402), DBU)

The Fmoc group's utility stems from its susceptibility to cleavage by weak bases, a characteristic that allows for the selective removal of the Nα-protection without disturbing other protecting groups. wikipedia.org This cleavage is typically rapid with primary and secondary amines but significantly slower with tertiary amines. publish.csiro.au The reaction rate is also influenced by the solvent, with polar solvents like N,N-dimethylformamide (DMF) facilitating faster deprotection. publish.csiro.aualtabioscience.com

The most common reagent for Fmoc deprotection in SPPS is a 20% solution of piperidine in DMF. wikipedia.org Piperidine, a secondary amine, is highly effective at removing the Fmoc group and also serves to scavenge the dibenzofulvene (DBF) byproduct that is generated during the reaction. peptide.com Other bases such as piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed. wikipedia.orgpublish.csiro.au DBU is a much stronger, non-nucleophilic base that can accelerate Fmoc removal, which is particularly useful when deprotection is sluggish. peptide.com However, unlike piperidine, DBU does not scavenge the DBF byproduct, necessitating the addition of a scavenging agent. chempep.compeptide.com Piperazine, a weaker base than piperidine, can also be used and has been shown to suppress certain side reactions. biotage.com

| Deprotection Reagent | Typical Concentration | Key Characteristics |

| Piperidine | 20% in DMF | Gold standard for Fmoc removal; acts as both a base and a scavenger for the DBF byproduct. wikipedia.orgacs.org |

| Piperazine | 5% in DMF (often with DBU) | Weaker base than piperidine; can help to reduce aspartimide formation. biotage.comrsc.org |

| DBU | 1-5% in DMF | Strong, non-nucleophilic base that accelerates Fmoc removal but does not scavenge DBF. chempep.compeptide.com |

E1cB Mechanism of Fmoc Cleavage

The cleavage of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. publish.csiro.auacs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base. total-synthesis.comspringernature.com This deprotonation is the rate-determining step and results in the formation of a stabilized carbanion, which is essentially a cyclopentadiene (B3395910) anion flanked by two benzene (B151609) rings. rsc.orgtotal-synthesis.com Following this, a β-elimination reaction occurs, leading to the release of carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. chempep.comaltabioscience.com

Management of Dibenzofulvene Byproduct

The dibenzofulvene (DBF) byproduct generated during Fmoc deprotection is a reactive electrophile that can cause significant issues if not properly managed. peptide.comtotal-synthesis.com If left unscavenged, DBF can react with the newly deprotected Nα-amine of the growing peptide chain, leading to irreversible chain termination. chempep.comacs.org

To prevent this, scavengers are employed to trap the DBF. Secondary amines like piperidine are particularly effective as they serve a dual role: they act as the base for Fmoc removal and as a scavenger for DBF, forming a stable adduct that can be easily washed away. altabioscience.comacs.org When a non-nucleophilic base like DBU is used for deprotection, a separate scavenger must be added to the reaction mixture. chempep.compeptide.com Piperidine is often added in small amounts for this purpose when DBU is the primary deprotection reagent. peptide.com Other thiols, such as 1-octanethiol, have also been used as DBF scavengers. researchgate.net

Challenges and Side Reactions in this compound Mediated SPPS

While the Fmoc strategy is highly effective, its application, particularly with sensitive amino acids like D-phenylglycine, presents several challenges that can impact the yield and purity of the final peptide.

Epimerization Control during Coupling and Deprotection

Epimerization, the change in the configuration of a chiral center, is a significant concern in peptide synthesis, especially for amino acids like phenylglycine which are prone to racemization. rsc.orgresearchgate.net This can occur during both the coupling and deprotection steps. The α-proton of an amino acid can be abstracted by a base, leading to the formation of an enolate intermediate which can then be protonated from either side, resulting in a mixture of D and L isomers. mdpi.com

The risk of epimerization is particularly high during the activation of the carboxylic acid for coupling. mdpi.com To minimize this, coupling reagents that reduce the risk of racemization, such as those that form active esters with additives like HOBt or Oxyma, are often used. chempep.com Additionally, the choice of base is critical; sterically hindered bases are often preferred to limit epimerization. rsc.org While the Fmoc deprotection step itself generally has a low risk of causing epimerization for most amino acids, prolonged exposure to the basic conditions can increase this risk for sensitive residues. mdpi.com

Aspartimide Formation and Other Sequence-Dependent Issues

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS. nih.gov It occurs when the peptide chain contains an aspartic acid (Asp) residue, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. iris-biotech.denih.gov The reaction is initiated by the attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartate, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This reaction is promoted by the basic conditions of Fmoc deprotection. iris-biotech.de

The resulting aspartimide is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of α- and β-aspartyl peptides, both of which can be epimerized. nih.goviris-biotech.de These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification extremely difficult. biotage.com

Other sequence-dependent side reactions include diketopiperazine formation, which is prevalent at the dipeptide stage, and can lead to cleavage of the peptide from the resin. chempep.comiris-biotech.de

Strategies for Mitigating Undesired Reactions (e.g., Scavengers, Capping Unreacted Sites)

Several strategies have been developed to minimize these side reactions.

Compatibility with Various Resin Supports (e.g., 2-Chlorotrityl Chloride, Wang, Rink Amide Resin)

The utility of Fmoc-amino acid chlorides extends to Solid-Phase Peptide Synthesis (SPPS), where compatibility with common resins is crucial. The fundamental steps of SPPS, involving the iterative deprotection of the Fmoc group and coupling of the next amino acid, are consistent across different supports. uci.edu The choice of resin is primarily determined by the desired C-terminal functional group of the peptide. uci.edu

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the completed peptide chain under very mild acidic conditions, which preserves acid-labile side-chain protecting groups. sigmaaldrich.comnih.govacs.org It is particularly favored for producing protected peptide fragments and for anchoring sensitive C-terminal residues like Cysteine and Histidine, as the loading method is free from enantiomerization. The standard Fmoc-SPPS cycle of deprotection and coupling is performed on 2-CTC resin, making it compatible with the use of Fmoc-amino acid chlorides as coupling partners to the resin-bound amine. uci.edu

Wang Resin: As one of the most widely used supports, Wang resin is employed for synthesizing peptides with a C-terminal carboxylic acid. uci.eduappliedpolytech.com The linkage is cleaved by strong acid treatment, typically with a high concentration of trifluoroacetic acid (TFA). appliedpolytech.com Pre-loaded Fmoc-amino acid Wang resins are common, but for stepwise synthesis, the standard coupling protocols are compatible with Fmoc-amino acid chlorides following the deprotection of the resin-bound N-terminus. appliedpolytech.comchempep.com

Rink Amide Resin: This resin is the support of choice for synthesizing peptide amides. uci.edurapp-polymere.com The linker is designed to be cleaved under standard TFA conditions to yield a C-terminal amide functionality. rapp-polymere.com The synthesis cycle of Fmoc deprotection followed by amino acid coupling is standard practice, allowing for the incorporation of residues using the Fmoc-amino acid chloride method. uci.edu

In all cases, the coupling of an activated amino acid, such as this compound, occurs after the N-terminal Fmoc group of the growing peptide chain has been removed (typically with piperidine), exposing a free amine for the next reaction. uci.edu The fundamental chemistry of the coupling step is compatible with these polystyrene-based supports. uci.eduappliedpolytech.com

Application in Solution-Phase Peptide Synthesis

Fmoc-amino acid chlorides have proven to be particularly effective in solution-phase peptide synthesis, where they enable rapid, clean, and racemization-free couplings, even for sterically demanding sequences.

Zinc Dust Mediated Peptide Coupling with Fmoc-Amino Acid Chlorides

A significant advancement in the use of Fmoc-amino acid chlorides is the development of a zinc dust-mediated coupling method. thieme-connect.comcapes.gov.br This protocol circumvents the need for aqueous or organic bases, which can cause side reactions like premature Fmoc group cleavage or epimerization. thieme-connect.com The reaction proceeds by coupling an Fmoc-amino acid chloride with an amino acid ester hydrochloride salt in the presence of commercial zinc dust. thieme-connect.com The zinc dust is believed to deprotonate the amino acid ester hydrochloride in situ, allowing the resulting free amine to react directly with the acid chloride. core.ac.uk This method is straightforward, proceeds quickly (typically 10–15 minutes at room temperature), and results in high yields of the desired peptide. thieme-connect.com

A key advantage is the avoidance of side reactions, making the protocol clean and efficient. thieme-connect.com Research by Gopi and Suresh Babu demonstrated this method's efficacy by synthesizing a range of dipeptides. thieme-connect.com

| Product | Yield (%) | Reaction Time (min) |

|---|---|---|

| Fmoc-Phg-Phe-OMe | 89 | 10-15 |

| Fmoc-D-Phg-Phe-OMe | 90 | 10-15 |

| Fmoc-Phe-Leu-OMe | 90 | 10-15 |

| Fmoc-Ala-Leu-OMe | 90 | 10-15 |

Data sourced from Gopi and Suresh Babu, 1998. thieme-connect.com

High-Speed Peptide Synthesis Protocols (e.g., Microwave-Assisted)

The quest for faster synthesis has led to the application of microwave irradiation in conjunction with Fmoc-amino acid chloride chemistry. arkat-usa.orgresearchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates. When zinc dust-mediated coupling of Fmoc-amino acid chlorides is performed under microwave irradiation, peptide bond formation is often complete within 30 to 90 seconds. arkat-usa.orgresearchgate.net This high-speed protocol consistently produces pure peptides in high yields, often around 90%. arkat-usa.orgresearchgate.net

This technique has been successfully applied to the synthesis of various dipeptides and even a pentapeptide fragment of elastin, demonstrating its robustness. arkat-usa.org The method is particularly valuable for coupling sterically hindered α,α-dialkylamino acids, which are notoriously difficult to incorporate using conventional methods. arkat-usa.orgresearchgate.net The combination of stable Fmoc-amino acid chlorides, base-free zinc mediation, and microwave energy provides a powerful and efficient tool for rapid peptide production in the solution phase. arkat-usa.orgresearchgate.net

Racemization-Free Coupling in Solution Phase

A critical requirement for any peptide coupling method is the preservation of stereochemical integrity. The use of this compound and its enantiomer in zinc-mediated and other solution-phase protocols has been central to demonstrating the racemization-free nature of these couplings. thieme-connect.comresearchgate.net The synthesis of diastereomeric dipeptides, such as Fmoc-L-Phg-Phe-OMe and Fmoc-D-Phg-Phe-OMe, allows for direct assessment of epimerization via ¹H NMR and HPLC analysis. arkat-usa.orgresearchgate.netresearchgate.net

Studies have consistently shown that these methods are completely free from racemization. thieme-connect.comarkat-usa.orgresearchgate.net For instance, in the zinc dust-mediated synthesis, the resulting Fmoc-D-Phg-Phe-OMe was obtained in 90% yield with a specific rotation of –24.0°, the mirror image of its diastereomer, confirming the absence of racemization. thieme-connect.com Similar results were obtained in high-speed, microwave-assisted syntheses using Fmoc-amino acid pentafluorophenyl esters, where the synthesis of the same diastereomeric pair confirmed that the coupling is free from racemization. researchgate.net

Synthesis of Diastereomeric Peptides for Comparative Studies

The ability to synthesize peptides with defined stereochemistry is essential for structure-activity relationship studies and for verifying analytical methods. This compound is an ideal reagent for creating D-amino acid-containing peptides to be used in such comparative analyses. By synthesizing pairs of diastereomeric peptides, researchers can establish a clear analytical distinction between them, which serves as a benchmark to confirm that a given synthesis protocol does not induce racemization. thieme-connect.comresearchgate.netnih.gov

The synthesis of Fmoc-Phg-Phe-OMe and Fmoc-D-Phg-Phe-OMe serves as a classic example. thieme-connect.comresearchgate.net The distinct analytical properties of these two molecules, particularly their specific rotation and NMR spectra, provide unambiguous proof of their stereochemical identity. This approach validates the integrity of the coupling method and provides pure, stereochemically defined peptides for further biological or chemical investigation. thieme-connect.comresearchgate.net

| Compound | Yield (%) | Specific Rotation [α]²⁵_D_ | Reference |

|---|---|---|---|

| Fmoc-Phg-Phe-OMe | 89 | +24.0 (c 1, CHCl₃) | thieme-connect.com |

| Fmoc-D-Phg-Phe-OMe | 90 | –24.0 (c 1, CHCl₃) | thieme-connect.com |

| Fmoc-L-Phg-Phe-OMe | - | –22.2 (c 1, DMF) | researchgate.net |

| Fmoc-D-Phg-Phe-OMe | - | +22.3 (c 1, DMF) | researchgate.net |

This table presents comparative data for diastereomeric dipeptides synthesized to validate the absence of racemization in coupling reactions involving Fmoc-protected phenylglycine derivatives.

Derivatization Strategies and Analytical Advancements

Pre-Column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique used to modify analytes before they are introduced into a chromatography system, often to enhance detection or improve separation. 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for this purpose, especially for compounds containing primary and secondary amine groups. researchgate.netthermofisher.com It reacts with these functional groups to form stable, highly fluorescent derivatives that can be easily detected by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detectors. researchgate.netcreative-proteomics.com

The efficiency and reproducibility of derivatization with Fmoc-Cl are highly dependent on several key reaction parameters. Optimization of these conditions is critical for achieving accurate and reliable quantitative analysis.

pH and Buffer System : The derivatization reaction requires an alkaline environment to proceed effectively. oup.comikm.org.my Borate (B1201080) buffer is commonly selected for this purpose. conicet.gov.ar Studies have shown that the optimal pH is typically between 9.0 and 11.4. conicet.gov.archromforum.orgnih.gov For instance, one study on amino acid analysis found that a pH of 9.20 provided the best results, as higher pH values (e.g., 10.2) could increase the rate of hydrolysis of the Fmoc-Cl reagent itself, reducing the amount available for derivatization. researchgate.netconicet.gov.ar In the analysis of fruit juices, a borate buffer at pH 10 was found to be optimal. oup.com

Buffer Concentration : The concentration of the buffer also plays a crucial role. In one study, the peak areas of derivatized compounds increased with borate buffer concentration up to 2.5 mM, after which higher concentrations led to a decrease in signal, likely due to accelerated Fmoc-Cl decomposition. ikm.org.my Another optimization study selected a 0.4 M borate buffer concentration as a practical balance, as higher concentrations, while theoretically better, were hindered by the slow dissolution rate of the borax (B76245) salt. conicet.gov.ar

Reagent Ratios : An excess of Fmoc-Cl is necessary to ensure the complete derivatization of all target analytes, as the reagent also competes with hydrolysis in the aqueous, alkaline medium. ikm.org.myconicet.gov.ar However, a very large excess can lead to interfering peaks from byproducts like FMOC-OH. conicet.gov.ar Research has established that a molar ratio of Fmoc-Cl to total amino acids of 10:1 is sufficient to reach a stable reaction yield without generating excessive interference. conicet.gov.ar Another study noted that calibration curves were linear over a wide molar ratio of Fmoc-Cl to total amino acid, ranging from 10 to 300. nih.gov

Reaction Time and Temperature : The reaction is typically rapid and conducted at room temperature. thermofisher.com Reaction times can be as short as one minute, with derivatives remaining stable for hours. conicet.gov.archromforum.org One study found that derivatization was complete within 15 minutes at room temperature, and that higher temperatures led to the formation of multiple interfering peaks due to Fmoc-Cl decomposition. brieflands.com Another protocol optimized the reaction time to 40 minutes before adding an acid to stabilize the derivatives, which were then stable for at least 24 hours. ikm.org.my

Table 1: Optimized Conditions for Fmoc-Cl Derivatization from Various Studies

| Parameter | Optimized Value | Analyte/Matrix | Source |

|---|---|---|---|

| pH | 9.20 | Amino acids in plasma | conicet.gov.ar |

| 10.0 | Amino acids in fruit juice | oup.com | |

| 9.0 | Glutathione | brieflands.com | |

| 11.4 | Amino acids | nih.gov | |

| Buffer | 0.4 M Borate | Amino acids in plasma | conicet.gov.ar |

| 0.2 M Borate | Amino acids in fruit juice | oup.com | |

| 2.5 mM Borate | Pharmaceuticals/EDCs | ikm.org.my | |

| Reagent Ratio | 10:1 (Fmoc-Cl:Amino Acid) | Amino acids in plasma | conicet.gov.ar |

| >5x excess | Alendronate | chromforum.org | |

| Reaction Time | 1 minute | Amino acids in plasma | conicet.gov.ar |

| 5 minutes | Amino acids in fruit juice | oup.com | |

| 15 minutes | Glutathione | brieflands.com | |

| 40 minutes | Pharmaceuticals/EDCs | ikm.org.my | |

| Temperature | Room Temperature | Various | thermofisher.combrieflands.com |

Fmoc-Cl is a versatile derivatizing agent because it reacts with both primary and secondary amines, a distinct advantage over other reagents like o-phthalaldehyde (B127526) (OPA), which only reacts with primary amines. researchgate.netacademicjournals.orgconicet.gov.ar This capability allows for the simultaneous analysis of a broader range of compounds, including amino acids like proline (a secondary amine) and hydroxyproline. oup.comacademicjournals.org

The technique has been successfully applied to the analysis of various amines:

Amino Acids : It is widely used for the comprehensive analysis of amino acids in diverse samples such as fruit juices, protein hydrolysates, and biological fluids. researchgate.netoup.com

Biogenic Amines : Fmoc-Cl derivatization is effective for quantifying biogenic amines (e.g., tyramine, histamine, putrescine) in foods like tea infusions. nih.govrsc.org

Pharmaceuticals : The method is valuable for analyzing drugs and their metabolites that contain amine groups but lack a natural chromophore, such as topiramate (B1683207) and alendronate. chromforum.orgnih.gov

In some methods, Fmoc-Cl is used sequentially with OPA. The OPA reagent first derivatizes the primary amines, and then Fmoc-Cl is added to derivatize the remaining secondary amines, allowing for their selective determination. academicjournals.org

When analyzing complex samples, components of the sample matrix can interfere with the derivatization reaction. One notable source of interference comes from metal ions, particularly for analytes that are chelating agents, such as 'dronate' class drugs (e.g., alendronate). chromforum.org These compounds can react with trace metal ions present in the analytical system. chromforum.org To mitigate this, a competitive chelating agent like EDTA can be added to the sample, or the analysis can be performed by intentionally forming a metal complex (e.g., with calcium) that is then analyzed. chromforum.org Another significant source of interference is the hydrolysis of excess Fmoc-Cl to Fmoc-OH, which can produce a large chromatographic peak that may obscure the peaks of the analytes. researchgate.netconicet.gov.ar This is often managed by carefully optimizing the amount of reagent used or by adding a quenching agent, such as an excess of a hydrophobic amine, to react with the leftover Fmoc-Cl. oup.comconicet.gov.arconicet.gov.ar

Application in Detection of Primary and Secondary Amines

In Situ Monitoring of Fmoc-Related Reactions

Beyond its use in pre-column derivatization, the Fmoc group is fundamental to Solid-Phase Peptide Synthesis (SPPS). Its removal (deprotection) is a critical, repeated step in the synthesis cycle, and the ability to monitor this reaction in real-time has been pivotal for automation. tec5usa.combachem.com

The Fmoc protecting group is cleaved from the N-terminus of the growing peptide chain using a base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). tec5usa.comnih.govchempep.com This E1cB elimination reaction liberates the fluorenyl moiety as dibenzofulvene (DBF). chempep.comscholaris.ca The DBF molecule subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. nih.govmdpi.comiris-biotech.de

This adduct is a strong chromophore, exhibiting significant UV absorbance at specific wavelengths, most commonly monitored around 301 nm. nih.govmdpi.comrsc.orggoogle.com By passing the reaction effluent through a flow cell in a UV-Vis spectrophotometer, the concentration of the released adduct can be measured in real-time. iris-biotech.de The integrated area of the resulting absorbance peak is proportional to the amount of Fmoc group cleaved from the peptide-resin. thermofisher.com This provides a direct measure of the deprotection reaction's progress and completion. tec5usa.comscholaris.ca

Table 2: Key UV-Vis Data for Monitoring Fmoc Deprotection

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Monitored Species | Dibenzofulvene-piperidine adduct | Strong chromophore formed upon Fmoc removal | nih.govmdpi.comthermofisher.com |

| Primary Wavelength | ~301 nm | Common wavelength for quantifying the adduct | nih.govmdpi.comgoogle.com |

| Secondary Wavelengths | ~289-290 nm, 365 nm | Alternative wavelengths for quantification | mdpi.comiris-biotech.degoogle.com |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ at 301 nm | Used to calculate resin loading/functionalization | mdpi.comrsc.org |

| Deprotection Reagent | 20-50% Piperidine in DMF or NMP | Base used to cleave the Fmoc group | tec5usa.comnih.gov |

The ability to track Fmoc deprotection via UV-Vis spectroscopy is a foundational feature of modern automated peptide synthesizers. tec5usa.comamericanpeptidesociety.orgrsc.org This real-time monitoring allows the synthesizer's software to make intelligent decisions during the synthesis process. americanpeptidesociety.orgactivotec.com

If the UV signal indicates that a deprotection step is slow or incomplete (which can happen with certain "difficult" peptide sequences or due to peptide aggregation), the system can automatically extend the deprotection time or perform additional deprotection cycles until the reaction is complete. nih.govactivotec.com This feedback control ensures maximum efficiency at each step, preventing the accumulation of deletion sequences (peptides missing an amino acid) and ultimately leading to a higher purity of the final crude peptide. bachem.comactivotec.com This automation minimizes manual intervention, increases the reliability and reproducibility of the synthesis, and enables the successful construction of longer and more complex peptides. americanpeptidesociety.orgactivotec.compeptide.com

Advanced Structural Characterization and Spectroscopic Analysis of Fmoc D Phg Cl Derived Products

Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopy plays a pivotal role in the detailed characterization of Fmoc-D-Phg-Cl derivatives, offering non-destructive methods to probe molecular structure, purity, and conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR are used to confirm the integrity of the molecular framework, including the Fmoc protecting group, the D-phenylglycine residue, and any coupled moieties.

Detailed analysis of chemical shifts, coupling constants, and peak integrations in ¹H NMR spectra validates the successful synthesis and purity of the target compounds. For instance, the aromatic protons of the fluorenyl group and the phenylglycine side chain, along with the characteristic methine and methylene (B1212753) protons of the Fmoc group, provide a unique fingerprint for the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Crucially, NMR is a powerful method for determining stereochemical purity. For chiral molecules like Fmoc-D-Phg derivatives, the presence of enantiomeric or diastereomeric impurities can be detected by the appearance of distinct sets of signals. Chiral solvating agents or lanthanide shift reagents can be used to induce chemical shift differences between stereoisomers, allowing for their quantification and ensuring the enantiomeric excess of the D-configuration.

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., MALDI-TOF/TOF, LC-MSn)

Mass spectrometry (MS) is fundamental for confirming the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used.

MALDI-TOF MS provides rapid and accurate molecular weight determination of peptides and other macromolecules derived from this compound. scielo.org.mx By co-crystallizing the analyte with a matrix and irradiating it with a laser, singly protonated molecular ions ([M+H]⁺) are generated, allowing for precise mass measurement. scielo.org.mx Tandem mass spectrometry (TOF/TOF) can be performed to fragment the parent ion and obtain sequence information for derived peptides.

Liquid chromatography coupled with tandem mass spectrometry (LC-MSn) offers the dual advantage of separating complex mixtures and providing detailed structural information for each component. researchgate.netnih.gov This is particularly useful for analyzing reaction mixtures or degradation products. rsc.org The sample is first separated by reverse-phase high-performance liquid chromatography (RP-HPLC), and the eluent is introduced into the mass spectrometer. scielo.org.mxnih.gov Through multiple stages of fragmentation (MSn), a detailed fragmentation pattern is generated, which helps in identifying the structure of the parent molecule and its derivatives. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derived Peptides

Circular Dichroism (CD) spectroscopy is a key technique for investigating the secondary structure and conformational changes of peptides derived from this compound, especially in the context of self-assembly. rsc.orgrsc.org CD measures the differential absorption of left and right circularly polarized light by chiral molecules. subr.edu

The far-UV region of the CD spectrum (typically 190–250 nm) provides characteristic signals for different secondary structures. nih.gov For instance, α-helices exhibit negative bands around 222 nm and 208 nm and a positive band around 192 nm. nih.govnih.gov In contrast, β-sheet structures show a negative band around 218 nm and a positive band around 195 nm. nih.govscispace.com Random coil or unstructured peptides display a strong negative band near 200 nm. scispace.com

For peptides containing Fmoc-D-Phg, CD spectroscopy can monitor conformational transitions, such as the formation of β-sheet-rich structures during self-assembly into hydrogels or nanofibers. rsc.orgresearchgate.net The intensity and position of the CD bands can be influenced by factors like pH, temperature, and solvent polarity, providing insights into the stability and dynamics of the peptide conformations. rsc.orgsubr.edu The Fmoc group itself can contribute to the CD spectrum, often showing signals in the near-UV region (around 300 nm) due to its aromatic nature. rsc.org

| Secondary Structure | Characteristic CD Bands |

| α-Helix | Negative at ~222 nm and ~208 nm, Positive at ~192 nm nih.govnih.gov |

| β-Sheet | Negative at ~218 nm, Positive at ~195 nm nih.govscispace.com |

| Random Coil | Strong negative at ~200 nm scispace.com |

UV-Vis Spectroscopy in Monitoring and Characterization

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the characterization and quantification of this compound and its derivatives. The Fmoc group possesses a strong chromophore, the fluorenyl moiety, which absorbs significantly in the UV region.

This property is extensively utilized in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the Fmoc group. tec5usa.comiris-biotech.de The cleavage of the Fmoc group is typically achieved using a base like piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. iris-biotech.demdpi.com This adduct has a characteristic UV absorbance maximum around 300-302 nm, which can be used to quantify the amount of Fmoc group removed and thus monitor the progress of the synthesis and determine the loading capacity of the resin. scielo.org.mxiris-biotech.dersc.org

UV-Vis spectroscopy is also employed for the general characterization of Fmoc-containing compounds. The absorption spectrum of this compound and its derivatives typically shows characteristic peaks related to the fluorenyl group, often around 265 nm and 300 nm. researchgate.netresearchgate.net This technique can be used to determine the concentration of these compounds in solution using the Beer-Lambert law. rsc.org

| Application | Wavelengths of Interest (nm) | Analyte |

| Fmoc Deprotection Monitoring | ~301 | Dibenzofulvene-piperidine adduct iris-biotech.demdpi.com |

| Fmoc Group Quantification | ~265, ~300 | Fmoc-containing compounds researchgate.netresearchgate.net |

| Peptide Concentration | ~280 (if Trp/Tyr present) | Peptides yonsei.ac.kr |

Microscopic and Rheological Investigations of Supramolecular Assemblies of Fmoc-Peptides

When incorporated into peptides, the Fmoc group can drive self-assembly into complex supramolecular structures like hydrogels. Microscopic and rheological techniques are essential for characterizing the morphology and mechanical properties of these materials.

Electron Microscopy (SEM, TEM) for Morphological Studies of Peptide Aggregates

Electron microscopy provides high-resolution imaging of the morphology of supramolecular assemblies formed by Fmoc-peptides. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques used.

SEM is used to visualize the surface topography of the peptide aggregates. For hydrogels, the samples are typically freeze-dried or cryo-fractured to reveal the internal network structure. nih.gov SEM images of Fmoc-peptide hydrogels often show a porous, three-dimensional network of entangled nanofibers, which is responsible for entrapping large amounts of water. rsc.orgacs.org

TEM offers higher resolution and is used to visualize the fine details of the self-assembled nanostructures. nih.gov Samples for TEM are typically prepared by depositing a dilute solution of the peptide onto a grid. TEM images can reveal the morphology of individual nanofibers, including their width and length, and can show how they entangle to form larger bundles or networks. nih.govmdpi.com For many Fmoc-dipeptide systems, TEM reveals the formation of long, ribbon-like or cylindrical nanofibers with diameters in the range of tens of nanometers. acs.orgnih.gov

Dynamic Light Scattering (DLS) for Assembly Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and molecules in a solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. nih.gov For Fmoc-amino acid derivatives, DLS is instrumental in monitoring the initial stages of self-assembly and determining the size of the resulting aggregates or nanoparticles.

In a typical DLS experiment, a laser beam is passed through the sample solution, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light are analyzed by an autocorrelator to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient of the particles, which, through the Stokes-Einstein equation, is related to their hydrodynamic radius.

A study on Fmoc-L-phenylalanine (FmocF) hydrogel formation utilized DLS to monitor the process during sonication. rsc.org The data showed changes in the hydrodynamic diameter and polydispersity index over time, reflecting the aggregation of the molecules into larger structures. rsc.org

Table 1: Representative DLS Data for Self-Assembled Peptide Systems This table presents data from analogous peptide systems to illustrate the typical information obtained from DLS analysis.

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Fmoc-FRGDF/Fucoidan (6 mg/mL) | 609 ± 104 | > 0.5 | mdpi.com |

| Fmoc-FRGDF/Fucoidan (8 mg/mL) | 884 ± 171 | > 0.5 | mdpi.com |

| Self-assembled X4-2-6 peptide | 11 | 0.148 | nih.gov |

Rheological Analysis of Gelation Behavior

Rheology is the study of the flow and deformation of matter. For hydrogels, rheological analysis is crucial for characterizing their mechanical properties, such as stiffness and viscoelasticity, which are critical for their potential applications. Oscillatory rheology is commonly employed, where a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). A material is considered a gel when G' is greater than G'' and both are independent of frequency over a certain range. researchgate.net

The mechanical properties of Fmoc-peptide hydrogels are known to be influenced by several factors, including the concentration of the gelator, the pH of the solution, and the method of gel preparation. mdpi.comrsc.org Studies on Fmoc-diphenylalanine (Fmoc-FF) have shown that the storage modulus of the resulting hydrogels can vary by several orders of magnitude depending on these conditions. researchgate.net

For instance, the rheological properties of Fmoc-dipeptide hydrogels comprising α-methyl-L-phenylalanine have been investigated. researchgate.net Frequency sweep experiments demonstrated that the storage moduli (G') were significantly larger than the loss moduli (G''), confirming the formation of weak physical hydrogels. researchgate.net

Table 2: Representative Rheological Data for Fmoc-Peptide Hydrogels This table presents data from analogous Fmoc-peptide systems to illustrate the typical mechanical properties determined by rheological analysis.

| Hydrogel System | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

|---|---|---|---|---|

| Fmoc-FF | 0.20 | ~1000 | ~100 | researchgate.net |

| Fmoc-mFF | 0.20 | ~100 | ~20 | researchgate.net |

| Fmoc-DFmF | 0.20 | ~50 | ~10 | researchgate.net |

The thixotropic nature of these hydrogels, their ability to become less viscous under stress and then recover their gel state upon resting, is another important property that can be assessed through rheological measurements. This is particularly relevant for applications such as injectable biomaterials.

Computational and Theoretical Studies on Fmoc D Phg Cl and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Metal-Complex Reactivity)

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. akj.aznih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electron wavefunctions, from which various molecular properties can be derived. northwestern.edulsu.edu

For derivatives and related structures of Fmoc-D-Phg-Cl, quantum chemical calculations can elucidate:

Molecular Geometry: Predicting equilibrium bond lengths and angles. northwestern.edulsu.edu

Electronic Properties: Determining dipole moments, polarizabilities, and molecular orbital energies. northwestern.eduunipd.it

Reactivity Indices: Calculating properties like electrostatic potential maps, which indicate regions of a molecule susceptible to electrophilic or nucleophilic attack. unipd.it

Reaction Energetics: Estimating the energies of transition states and reaction pathways, which is crucial for predicting reaction outcomes and designing new synthetic methods. rsc.org

In the context of metal-complex reactivity, the design of ligands and their complexes with metals is critical. nih.gov Quantum chemical calculations can be used to investigate the properties of these complexes and elucidate the structures of intermediates and transition states in metal-catalyzed reactions. nih.gov The reactivity and selectivity of metal complexes are significantly influenced by their constituent ligands. nih.gov For instance, DFT calculations have been used to study the interaction energies between amino acid side chains and metal ions, providing insights into binding mechanisms. nih.gov

Table 1: Examples of Quantum Chemical Calculation Applications

| Application | Methodology | Insights Gained | References |

| Catalyst Design | DFT, Ab Initio Methods | Prediction of catalyst structures, reaction mechanisms, and selectivity. | akj.aznih.gov |

| Reaction Prediction | Quantum Chemical Calculations | Estimation of reaction pathways and transition state energies. | rsc.org |

| Electronic Structure Analysis | DFT, Hartree-Fock | Determination of molecular orbitals, electron density, and electrostatic potential. | northwestern.eduunipd.it |

| pKa Prediction | DFT | Calculation of deprotonation energies to predict the acidity of functional groups. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govplos.org By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of flexible molecules like this compound and provide insights into dynamic processes such as self-assembly. nih.govplos.orgnih.gov

The self-assembly of Fmoc-conjugated peptides is a topic of significant research interest. rsc.orgrsc.orgresearchgate.net The Fmoc group, with its large aromatic fluorenyl moiety, plays a crucial role in driving self-assembly through π-π stacking and hydrophobic interactions. rsc.orgnih.gov MD simulations can model these interactions and predict how individual molecules aggregate to form larger structures. rsc.orgrsc.org

Key applications of MD simulations in this area include:

Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative energies. nih.govnih.gov This is particularly important for peptides, whose biological activity is often linked to their three-dimensional structure.

Self-Assembly Mechanisms: Simulating the process of how individual molecules come together to form larger, ordered structures like fibrils or gels. rsc.orgrsc.orgresearchgate.net These simulations can identify the key intermolecular interactions that stabilize the assembled state.

Influence of Environment: Investigating how factors like solvent, pH, and the presence of salts affect conformational preferences and self-assembly. rsc.orgacs.org

Table 2: Applications of Molecular Dynamics Simulations to Fmoc-Peptide Systems

| System Studied | Simulation Focus | Key Findings | References |

| Di-Fmoc-l-lysine | Gelation in organic solvent-water mixtures | Computational binding energies correlated with experimental gelation observations. | acs.org |

| Fmoc-dipeptides (FE, FD, FQ) | Self-assembly at neutral pH | FQ showed a higher tendency for aggregation. | rsc.org |

| Fmoc-FFpY | Salt-induced hydrogelation | Simulations confirmed peptide aggregation at a critical salt concentration, driven by electrostatic interactions, hydrogen bonds, and π-π stacking. | rsc.org |

| Fmoc-G-PNA | Self-assembly into rigid nanostructures | Revealed a unique cyclic quartet arrangement stabilized by hydrogen bonding and Fmoc self-assembly. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Theoretical Approaches to pH Titration and Protonation State Modeling in Peptides

The protonation state of titratable groups in peptides, such as carboxylic acids and amines, is highly dependent on the surrounding pH and plays a critical role in their structure and function. nih.govmpg.de Theoretical methods can be used to model pH titration curves and predict the pKa values of these groups. nih.govmpg.de

Two primary theoretical approaches are:

Continuum Electrostatics Models: These methods, such as those employing the Poisson-Boltzmann or Generalized Born equations, treat the solvent as a continuous medium with a specific dielectric constant. nih.gov They are computationally efficient and can provide good qualitative agreement with experimental titration curves. nih.govresearchgate.net

Constant pH Molecular Dynamics (CpHMD): This more advanced technique allows the protonation states of titratable residues to change dynamically during an MD simulation in response to the local electrostatic environment and the specified pH of the simulation. mpg.dempg.de CpHMD simulations can offer a more accurate and detailed picture of the coupling between conformation and protonation. mpg.de

These theoretical models are valuable for understanding how the local environment within a peptide or protein can shift the pKa of a titratable group from its value in an isolated amino acid. nih.gov

Table 3: Theoretical Methods for pH Titration and Protonation State Modeling

| Method | Description | Advantages | References |

| EDMC/PB/pH | Electrostatically Driven Monte Carlo with Poisson-Boltzmann calculations. | Low computational cost, good for initial conformational searching. | nih.gov |

| MD/GB/pH | Molecular Dynamics with Generalized Born solvent model. | Can reproduce the shape of experimental titration curves. | nih.gov |

| Constant pH MD | Molecular Dynamics where protonation states can change dynamically. | Provides a more realistic coupling of conformation and protonation; can accurately predict pKa values. | mpg.dempg.de |

This table is interactive. Click on the headers to sort the data.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. nih.gov The correlation between computational predictions and experimental results provides confidence in the theoretical methods and allows for a more profound understanding of the system under investigation.

Examples of such correlations include:

Structure and Spectroscopy: Comparing computationally predicted structures and vibrational frequencies with data from X-ray crystallography and infrared spectroscopy. researchgate.net

Thermodynamics and Kinetics: Matching calculated free energies and activation barriers with experimentally measured equilibrium constants and reaction rates.

Self-Assembly: Correlating the morphologies of self-assembled structures predicted by MD simulations with those observed through techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). rsc.org

Titration Curves: Comparing theoretically calculated pH titration curves with those obtained from potentiometric experiments. nih.govresearchgate.net For instance, a study on pentalysine (B1679285) showed qualitative agreement between the theoretical and experimental titration curves, although the theoretical model predicted a more stepwise deprotonation. researchgate.net

Applications in the Synthesis of Complex Molecular Architectures

Incorporation of Unnatural D-Amino Acids and Analogues

The introduction of unnatural amino acids into peptide chains is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with improved pharmacological profiles. sigmaaldrich.com Unnatural amino acids like D-phenylglycine are used to create peptidomimetics and peptide analogues with enhanced proteolytic resistance, better in-vivo stability, and unique conformational properties. sigmaaldrich.commdpi.comsigmaaldrich.com

Fmoc-D-Phg-Cl is an activated derivative of D-phenylglycine designed for efficient incorporation during solid-phase peptide synthesis (SPPS). The use of the acyl chloride form facilitates the coupling reaction, which can otherwise be challenging for sterically hindered or racemization-prone amino acids like phenylglycine. core.ac.ukresearchgate.net The phenylglycine residue is particularly susceptible to epimerization (racemization) at its alpha-carbon under the basic conditions often used in standard Fmoc-SPPS coupling protocols. mdpi.compeptide.comresearchgate.net Employing the pre-activated Fmoc-amino acid chloride is a strategy to drive the reaction forward efficiently, potentially minimizing the contact time with bases that can lead to loss of stereochemical integrity. core.ac.uk

The incorporation of D-amino acids, such as D-phenylglycine from this compound, fundamentally alters the peptide backbone, influencing its secondary structure and its interaction with biological targets like enzymes and receptors. rsc.orgfrontiersin.org This strategy is critical for exploring new chemical space beyond that available from the 20 proteinogenic amino acids. rsc.org

Table 1: Challenges and Strategies in Phenylglycine Incorporation

| Challenge | Underlying Cause | Mitigation Strategy | Key Findings |

|---|---|---|---|

| Racemization/Epimerization | The benzylic alpha-proton of phenylglycine is acidic and easily abstracted under basic coupling or deprotection conditions. mdpi.comresearchgate.net | Use of specialized coupling reagents (e.g., COMU, DEPBT) with non-nucleophilic bases (e.g., DMP, TMP) or use of pre-activated derivatives like Fmoc-Phg-Cl. core.ac.ukresearchgate.netpeptide.com | Racemization can be reduced to negligible levels by optimizing reaction conditions during the critical coupling step. researchgate.net |

| Steric Hindrance | The bulky phenyl group can slow down coupling reactions compared to smaller amino acids. | Utilization of highly reactive activated species such as acyl chlorides or potent coupling reagents. core.ac.uk | Acid chlorides provide a simple and economical way to activate a carboxylic group for acylation. core.ac.uk |

Construction of Peptidomimetics and Cyclic Peptides

Peptidomimetics—compounds that mimic the structure and function of natural peptides—are a major focus in drug discovery. They are designed to overcome the inherent weaknesses of natural peptides, such as poor stability and low oral bioavailability. sigmaaldrich.com The inclusion of unnatural amino acids like D-phenylglycine is a key tactic in the design of peptidomimetics. mdpi.comsigmaaldrich.com this compound provides a direct route to insert this valuable building block into a growing peptide chain.

Cyclic peptides represent another class of advanced molecular architectures, prized for their conformational rigidity, enhanced stability against proteases, and high affinity for biological targets. nih.gov Phenylglycine is a known constituent of several biologically active cyclic peptides, including the pristinamycin (B1678112) I family of antibiotics. mdpi.comsemanticscholar.org

The synthesis of these complex cyclic structures is often accomplished using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov In a typical synthetic route, a linear peptide containing D-phenylglycine would be assembled on a solid support using this compound or a related derivative. After assembly, the peptide is cleaved from the support and cyclized head-to-tail in solution, a strategy that minimizes intermolecular side reactions. semanticscholar.org The D-configuration of the phenylglycine residue imposes specific conformational constraints on the peptide backbone, which is crucial for defining the final three-dimensional shape and biological activity of the cyclic peptidomimetic.

Table 2: Application of Fmoc-D-Phg in Advanced Peptide Architectures

| Molecular Architecture | Rationale for using D-Phenylglycine | Synthetic Role of this compound | Example |

|---|---|---|---|

| Peptidomimetics | To increase proteolytic stability and introduce novel structural motifs. sigmaaldrich.comsigmaaldrich.com | Serves as a key building block for SPPS to introduce the non-natural D-amino acid. | Development of enzyme inhibitors and receptor antagonists. sigmaaldrich.com |

| Cyclic Peptides | To enforce specific backbone conformations, enhance receptor binding, and improve stability. nih.govsemanticscholar.org | Used to incorporate D-Phg into the linear precursor prior to on-resin or solution-phase cyclization. | Synthesis of analogues of phenylglycine-containing natural products like pristinamycin I. semanticscholar.org |

Synthesis of Peptides with Post-Translational Modifications

Post-translational modifications (PTMs) are enzymatic alterations to amino acid side chains after protein synthesis, which dramatically expand the functional diversity of proteins. Common PTMs include phosphorylation, glycosylation, and methylation. sigmaaldrich.comabyntek.com The chemical synthesis of peptides containing PTMs is essential for studying their biological roles. Fmoc chemistry is the preferred method for this purpose because its mild deprotection conditions preserve the integrity of sensitive PTMs. sigmaaldrich.com

While this compound is not a direct building block for introducing common PTMs onto the phenylglycine residue itself, its use is relevant in the broader context of creating complex modified peptides. The incorporation of a D-amino acid like D-phenylglycine is itself considered a significant peptide modification that imparts resistance to enzymatic degradation, a property sought in many therapeutic applications. frontiersin.orgambiopharm.com

Synthetic strategies often combine the incorporation of unnatural amino acids with traditional PTMs on other residues within the same peptide. For example, a synthetic peptide could be designed to include D-phenylglycine (from this compound) for stability, alongside a phosphorylated tyrosine or a glycosylated serine residue to ensure biological activity. In such cases, this compound would be used in one step of the SPPS cycle, while a different specialized building block, such as Fmoc-Ser(PO(OBzl)OH)-OH, would be used in another. sigmaaldrich.com The compatibility of the Fmoc-SPPS workflow allows for the stepwise assembly of peptides featuring a diverse array of modifications.

Development of Bio-inspired Materials through Co-assembly Processes (e.g., Supramolecular Gels)

The self-assembly of small, bio-inspired molecules into ordered, functional nanostructures is a rapidly advancing field of materials science. Fmoc-protected amino acids and dipeptides are particularly effective building blocks for creating supramolecular hydrogels. mdpi.comrsc.org These materials can mimic the fibrous structure of the natural extracellular matrix, making them promising for applications in tissue engineering and drug delivery.

The self-assembly process is primarily driven by non-covalent interactions, including hydrogen bonding between peptide backbones (forming β-sheets) and π-π stacking interactions between the aromatic Fmoc groups. rsc.orgrsc.org The choice of the amino acid side chain plays a critical role in modulating the properties of the resulting gel.

Research has shown that Fmoc-phenylglycine can act as an effective hydrogelator. rsc.org In one study, replacing phenylalanine with phenylglycine in a peptide sequence was found to enhance the stability of the resulting β-sheets, leading to the formation of mechanically stronger supramolecular hydrogels. rsc.org The aromatic phenyl group of D-phenylglycine contributes to the crucial π-π stacking interactions that stabilize the fibrous network, while its unique stereochemistry influences the packing and morphology of the self-assembled structures. Therefore, this compound is a valuable precursor for synthesizing the D-Phg containing peptides that serve as the fundamental units for these advanced bio-inspired materials.

Table 3: Role of Fmoc-Amino Acids in Supramolecular Gelation

| Component | Role in Self-Assembly | Impact of Phenylglycine |

|---|---|---|

| Fmoc-Group | Primary driver of assembly via π-π stacking interactions. rsc.org | N/A |

| Peptide Backbone | Forms extended β-sheet structures via hydrogen bonding. rsc.org | N/A |

| Amino Acid Side Chain (D-Phg) | Contributes to π-π stacking; its stereochemistry and bulky nature influence fibril packing and gel properties. rsc.orgrsc.org | Enhances β-sheet stability and mechanical robustness of the hydrogel compared to phenylalanine. rsc.org |

Future Perspectives and Research Directions

Development of Novel Reagents and Methodologies for Fmoc-D-Phg-Cl Utilization

The development of novel reagents and methodologies is crucial for maximizing the synthetic utility of this compound. Future research will likely focus on creating more efficient and selective coupling reagents to be used in conjunction with Fmoc-protected amino acids like this compound. While reagents like HBTU and HOBt are standard, there is a continuous drive to develop alternatives that minimize side reactions and improve yields, particularly in solid-phase peptide synthesis (SPPS). nih.govtandfonline.comoup.com

A significant challenge in the use of phenylglycine derivatives is the propensity for racemization at the α-carbon, especially under basic conditions encountered during coupling. researchgate.netnih.gov This is due to the increased acidity of the benzylic α-proton. researchgate.netnih.gov Future research will likely focus on developing milder and more efficient coupling conditions and reagents that suppress this epimerization. researchgate.net For instance, the use of coupling reagents like DEPBT or COMU in combination with less nucleophilic bases has shown promise in reducing racemization. researchgate.net

Furthermore, the development of new protecting group strategies compatible with this compound will expand its applicability. While the Fmoc group is well-established for Nα-protection, innovative orthogonal protecting groups for side chains and the C-terminus will enable the synthesis of more complex and multifunctional molecules. nih.govub.edu This includes the development of "safety-catch" linkers and super acid-labile protecting groups that offer greater flexibility in synthetic design. ub.edu

The exploration of greener and more sustainable synthetic methods is another important frontier. This involves identifying alternative solvents to replace commonly used ones like DMF and NMP, which have environmental and health concerns. acs.org Research into the use of pyrrolidine (B122466) as an alternative to piperidine (B6355638) for Fmoc deprotection in more environmentally friendly solvent mixtures is a step in this direction. acs.org

Expanding the Scope of Complex Molecular Synthesis

The unique structural and stereochemical properties of D-phenylglycine make this compound a valuable building block for the synthesis of a wide range of complex molecules, including peptides, peptidomimetics, and natural products. Future research will undoubtedly focus on expanding its application in these areas.

In peptide synthesis, the incorporation of D-phenylglycine can introduce conformational constraints and increase resistance to enzymatic degradation, which are desirable properties for therapeutic peptides. nih.gov The development of more robust SPPS protocols specifically optimized for the inclusion of "difficult" amino acids like phenylglycine will be a key area of investigation. nih.govresearchgate.net This includes the use of microwave-assisted SPPS to potentially reduce reaction times and improve coupling efficiencies. researchgate.net

Beyond linear peptides, this compound is expected to play a greater role in the synthesis of cyclic peptides and other macrocycles. whiterose.ac.ukroyalsocietypublishing.org Methodologies like successive ring expansion (SuRE) could be adapted to incorporate this building block, leading to novel cyclic structures with unique biological activities. whiterose.ac.uk The synthesis of metal-binding peptides and peptide-metal complex conjugates is another promising area where this compound could be utilized to create novel catalysts or imaging agents. royalsocietypublishing.orguni-regensburg.de

The application of this compound is not limited to peptide chemistry. Its use in the synthesis of complex natural products and their analogues is an area ripe for exploration. The phenylglycine moiety is a key structural feature in various bioactive natural products, and having a readily available and versatile building block like this compound will facilitate their total synthesis and the generation of derivatives for structure-activity relationship studies.

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

To fully harness the potential of this compound, a deeper understanding of its reaction mechanisms is essential. The integration of advanced analytical and computational techniques will be instrumental in achieving this.

Advanced Analytical Techniques:

Real-time monitoring of reactions involving this compound using techniques like in situ NMR spectroscopy can provide valuable kinetic and mechanistic data. acs.org This can help in optimizing reaction conditions and identifying transient intermediates. Mass spectrometry, particularly MALDI-MS, is a powerful tool for monitoring the progress of solid-phase peptide synthesis and can be used to quickly assess the efficiency of coupling and deprotection steps involving this compound. chempep.com High-performance liquid chromatography (HPLC) remains a cornerstone for purity analysis and for studying side reactions like racemization. researchgate.netchempep.comresearchgate.net

Computational Techniques:

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful in elucidating reaction mechanisms at the molecular level. acs.orgresearchgate.net DFT calculations can be used to model transition states, calculate activation energies, and understand the factors that influence stereoselectivity in reactions involving this compound. researchgate.net This predictive capability can guide the design of new catalysts and reagents. whiterose.ac.uk

The synergy between these advanced analytical and computational approaches will undoubtedly accelerate the development of new applications for this compound and provide a more profound understanding of its chemical reactivity. This will pave the way for the rational design of complex molecules with tailored properties for a wide range of applications in medicine, materials science, and catalysis.

Q & A

Q. How to design a study comparing this compound with its L-stereoisomer?

- Methodological Answer : Use a PICO framework:

- Population : this compound vs. Fmoc-L-Phg-Cl.

- Intervention : Gelation under identical pH, concentration, and temperature.

- Comparison : Rheological properties, mechanical stability, and fibril morphology.

- Outcome : Stereochemistry’s role in self-assembly kinetics and gel functionality.

Validate with circular dichroism (CD) to confirm stereochemical integrity and correlate with assembly pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.